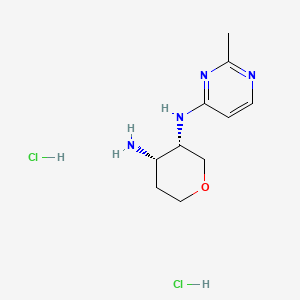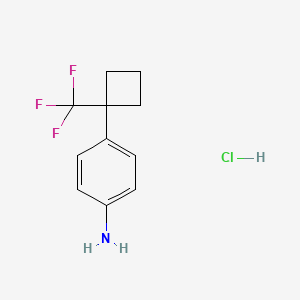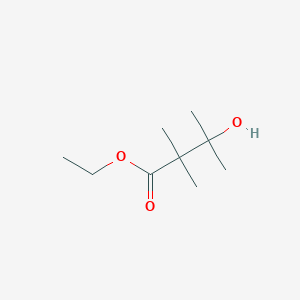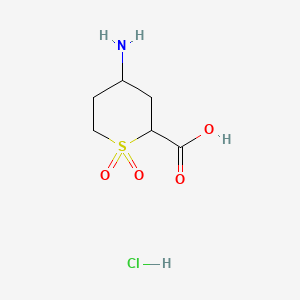
(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine: is a chemical compound with the molecular formula C11H14FN It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoro-4-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-fluoro-4-methylbenzyl chloride with cyclopropylamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to defluorination or demethylation.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Defluorinated or demethylated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways .
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
Similar Compounds:
- (1-(4-Fluorophenyl)cyclopropyl)methanamine
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine
- (4-(Trifluoromethyl)phenyl)methanamine
Comparison:
- (1-(4-Fluorophenyl)cyclopropyl)methanamine: Similar structure but with a different substitution pattern on the aromatic ring, leading to variations in reactivity and biological activity .
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine: The presence of a trifluoromethoxy group significantly alters the electronic properties, potentially enhancing certain interactions .
- (4-(Trifluoromethyl)phenyl)methanamine: The trifluoromethyl group provides increased lipophilicity and metabolic stability, which can be advantageous in drug development .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
[1-(3-fluoro-4-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-8-2-3-9(6-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChI Key |
QVQBDCJFTDQOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)



